Diethyl 3-cyano-2-methylpentanedioate
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Overview
Description
Diethyl 3-cyano-2-methylpentanedioate is an organic compound with the molecular formula C10H15NO4. It is a diester derivative of pentanedioic acid, featuring a cyano group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-cyano-2-methylpentanedioate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of ethyl cyanoacetate with various substituted amines under different conditions . For instance, the reaction can be carried out without a solvent at room temperature or with heating at 70°C for several hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion methods, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-cyano-2-methylpentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Diethyl 3-cyano-2-methylpentanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 3-cyano-2-methylpentanedioate involves its interaction with molecular targets and pathways within cells. The cyano group can participate in various biochemical reactions, leading to the formation of reactive intermediates that can modulate cellular processes. These interactions may involve the inhibition of specific enzymes or the activation of signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-cyano-3-methylpentanedioate
- Ethyl 2-cyano-3-oxosuccinate
- Methyl 2-cyano-3,12-dioxoolean-1,9-diene-28-oate
Uniqueness
Diethyl 3-cyano-2-methylpentanedioate is unique due to its specific structural features, such as the presence of both a cyano group and a methyl group on the pentanedioate backbone. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
6975-96-8 |
---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
diethyl 3-cyano-2-methylpentanedioate |
InChI |
InChI=1S/C11H17NO4/c1-4-15-10(13)6-9(7-12)8(3)11(14)16-5-2/h8-9H,4-6H2,1-3H3 |
InChI Key |
QJHNHSWVRDDGPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C#N)C(C)C(=O)OCC |
Origin of Product |
United States |
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